
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one (BMMO) is a novel organic compound that has been of great interest to scientists due to its unique properties and potential applications. BMMO is a colorless solid that has a melting point of around 150°C and a boiling point of around 250°C. It is a highly polar molecule, with a dipole moment of 8.7 Debye units. BMMO has been studied for its potential use as a synthetic intermediate in the synthesis of pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Isoxazole Derivatives : 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one is used in the synthesis of various isoxazole derivatives. These compounds exhibit significant differences in their physical properties depending on their aryl substitution, as explored by Sarlo, Fabbrini, and Renzi (1966) in their study of N-methylisoxazolin-5-ones and 5-methoxy-isoxazoles (Sarlo, Fabbrini, & Renzi, 1966).
Structural Analysis and Tautomerism : The compound has been involved in studies related to the tautomerism of heterocyclic compounds. Boulton and Katritzky (1961) investigated the basicity and tautomerism of isoxazole derivatives, highlighting the influence of different substituents on their chemical behavior (Boulton & Katritzky, 1961).
Neurochemical Research
Synthesis of Neuroexcitant Analogues : This chemical has been utilized in the synthesis of isoxazole amino acids, which are important neuroexcitants. Pajouhesh and Curry (1998) demonstrated its role in the enantioselective synthesis of glutamic acid analogues, contributing to neurochemical research (Pajouhesh & Curry, 1998).
Development of EAA Receptor Antagonists : Krogsgaard-Larsen et al. (1991) used isoxazole derivatives in the development of excitatory amino acid (EAA) receptor antagonists, highlighting the compound's significance in neuroscience research (Krogsgaard‐Larsen et al., 1991).
Agricultural and Environmental Applications
Fungicidal Research : The compound has been used in the synthesis of various fungicidal agents. Studies like those by Yang et al. (2017) explore the creation of potential fungicidal candidates for crop protection (Yang et al., 2017).
Bioremediation Studies : Research into biodegradation, like the study by Mulla et al. (2018) on the degradation of sulfamethoxazole in bacteria, shows the relevance of isoxazole derivatives in environmental management (Mulla et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one can be achieved through a multi-step reaction sequence that involves the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-Methoxymethyl-5-methylisoxazolin-3-one", "Bromine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 2-Methoxymethyl-5-methylisoxazolin-3-one using Bromine in Methanol under acidic conditions to yield 4-Bromo-2-methoxymethyl-5-methylisoxazolin-3-one.", "Step 2: Conversion of 4-Bromo-2-methoxymethyl-5-methylisoxazolin-3-one to 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one by treating with Sodium hydroxide in Methanol.", "Step 3: Diazotization of 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one using Sodium nitrite and Hydrochloric acid to form the diazonium salt.", "Step 4: Coupling of the diazonium salt with Copper(II) sulfate pentahydrate in aqueous medium to yield the final product, 4-Bromomethyl-2-methoxymethyl-5-methylisoxazolin-3-one.", "Step 5: The product is purified by washing with Sodium bicarbonate solution and recrystallization from suitable solvent." ] } | |
Número CAS |
153201-10-6 |
Fórmula molecular |
C7H12BrNO3 |
Peso molecular |
238.081 |
Nombre IUPAC |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H12BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DEJLZAYVHKUHMK-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N(O1)COC)CBr |
Sinónimos |
4-(Bromomethyl)-2-(methoxymethyl)-5-methyl-3(2H)-isoxazolone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
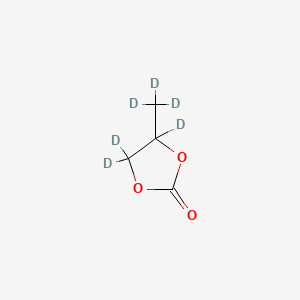

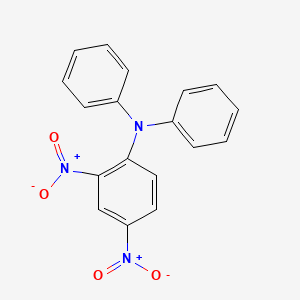
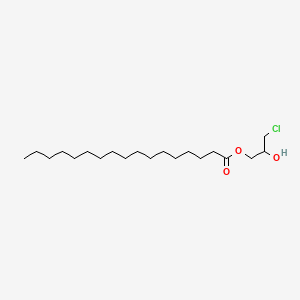
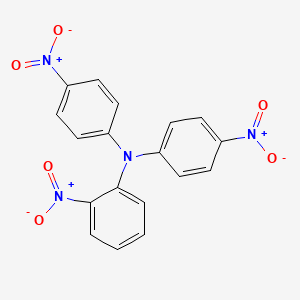
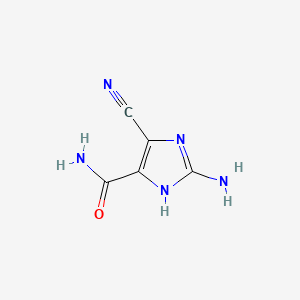
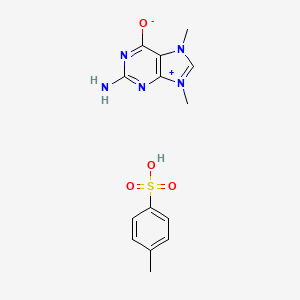
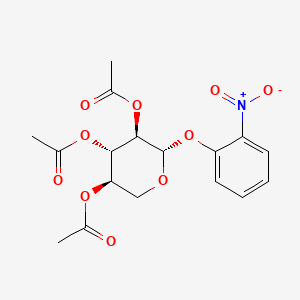
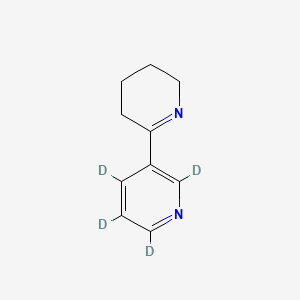

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)